5-Hydroxy-10-oxidophenazin-10-ium-1-one
Description
5-Hydroxy-10-oxidophenazin-10-ium-1-one is a phenazine-derived compound characterized by a hydroxyl group at position 5, an oxidized nitrogen center at position 10 (forming a cationic species), and a ketone group at position 1. Phenazines are heterocyclic aromatic compounds with two fused benzene rings and two nitrogen atoms, often exhibiting redox activity, antimicrobial properties, and applications in materials science.
Properties
CAS No. |
18274-55-0 |
|---|---|
Molecular Formula |
C12H8N2O3 |
Molecular Weight |
228.2 g/mol |
IUPAC Name |
5,10-dioxidophenazine-5,10-diium-1-ol |
InChI |
InChI=1S/C12H8N2O3/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7,15H |
InChI Key |
MVWCNCZRSYAPDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)[N+](=C3C=CC=C(C3=[N+]2[O-])O)[O-] |
Isomeric SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC(=O)C3=[N+]2[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC(=O)C3=[N+]2[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Hydroxy-10-oxidophenazin-10-ium-1-one with two phenothiazine derivatives from the provided evidence, focusing on structural features, physicochemical properties, and biological activities. Phenothiazines share a tricyclic framework similar to phenazines but incorporate a sulfur atom and one additional nitrogen atom.
Table 1: Comparative Analysis of Phenazine and Phenothiazine Derivatives
Key Findings:
The cationic N10 center may enhance solubility in polar solvents compared to neutral phenothiazines. The ethynyl-nitro derivative (from ) features a rigid, electron-withdrawing nitro group, which could reduce solubility but enhance conjugation for optoelectronic applications. The acetic acid derivative (from ) introduces a carboxyl group, improving water solubility and enabling antioxidant activity via free radical scavenging.
Biological Activity: Phenothiazines with carboxyl groups (e.g., ) demonstrate antioxidant properties due to proton-donating capabilities. By analogy, 5-Hydroxy-10-oxidophenazin-10-ium-1-one’s hydroxyl group may confer similar activity.
Synthetic Approaches: Phenothiazine derivatives in and are synthesized via nucleophilic substitution or hydrolysis (e.g., conversion of esters to carboxylic acids).
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